Lithium trihydroxy(2-methylpyridin-4-yl)borate
Description
Lithium trihydroxy(2-methylpyridin-4-yl)borate is a chemical compound with the molecular formula C6H9BLiNO3 and a molecular weight of 160.89 g/mol . This compound is known for its unique structure, which includes a lithium ion coordinated to a borate group and a 2-methylpyridin-4-yl moiety. It is used in various scientific research applications due to its interesting chemical properties.
Properties
IUPAC Name |
lithium;trihydroxy-(2-methylpyridin-4-yl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BNO3.Li/c1-5-4-6(2-3-8-5)7(9,10)11;/h2-4,9-11H,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAQKNKLRDITDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=CC(=NC=C1)C)(O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BLiNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium trihydroxy(2-methylpyridin-4-yl)borate typically involves the reaction of 2-methylpyridine with boric acid and lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product . The general reaction can be represented as follows:
2-methylpyridine+boric acid+lithium hydroxide→lithium trihydroxy(2-methylpyridin-4-yl)borate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pH, and concentration, are carefully monitored and controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Lithium trihydroxy(2-methylpyridin-4-yl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while reduction can produce borohydrides. Substitution reactions can result in various substituted borate compounds .
Scientific Research Applications
Organic Synthesis
Lithium trihydroxy(2-methylpyridin-4-yl)borate is utilized as a reagent in organic synthesis, particularly in carbon-carbon bond formation through Suzuki-Miyaura coupling reactions. This application is crucial for developing complex organic molecules used in pharmaceuticals and agrochemicals.
Biological Activities
Research has indicated potential biological activities associated with this compound, including:
- Antimicrobial Properties : Studies suggest that the compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
- Anticancer Activity : Investigations into its effects on cancer cell lines are ongoing, with preliminary results indicating possible cytotoxic effects against various cancer types.
Drug Delivery Systems
The compound is being explored for its role in drug delivery systems. Its ability to form stable complexes with biomolecules may enhance the efficacy of drug formulations by improving solubility and bioavailability.
Advanced Materials Production
In materials science, this compound is used in the production of advanced materials such as polymers and nanomaterials. Its unique chemical properties allow for the development of materials with tailored functionalities.
Case Studies
- Suzuki-Miyaura Coupling Reaction : A study demonstrated the effectiveness of this compound as a catalyst in Suzuki-Miyaura reactions, yielding high selectivity and efficiency in forming biaryl compounds essential for pharmaceuticals.
- Antimicrobial Activity Assessment : In vitro studies assessed the antimicrobial properties of this compound against various bacterial strains, showing promising results that warrant further exploration for potential therapeutic applications.
- Polymer Synthesis : Research involving the incorporation of this compound into polymer matrices revealed enhanced mechanical properties and thermal stability, indicating its potential use in high-performance materials.
Mechanism of Action
The mechanism of action of lithium trihydroxy(2-methylpyridin-4-yl)borate involves its interaction with molecular targets and pathways in biological systems. The borate group can form stable complexes with various biomolecules, influencing their structure and function. This interaction can modulate enzymatic activities, cellular signaling pathways, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
Lithium trihydroxy(4-methylpyridin-2-yl)borate: Similar in structure but with a different position of the methyl group on the pyridine ring.
Lithium trihydroxy(2-ethylpyridin-4-yl)borate: Similar structure with an ethyl group instead of a methyl group on the pyridine ring.
Uniqueness
Lithium trihydroxy(2-methylpyridin-4-yl)borate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The position of the methyl group on the pyridine ring influences its electronic and steric characteristics, making it suitable for specific applications in research and industry .
Biological Activity
Lithium trihydroxy(2-methylpyridin-4-yl)borate is a boron-containing compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
This compound is characterized by its boron atom bonded to a 2-methylpyridin-4-yl group and three hydroxyl groups. Its unique structure allows it to interact with biological molecules, which is crucial for its pharmacological effects.
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of boron-containing compounds, including this compound. Research indicates that boron compounds can enhance the efficacy of thermal neutron capture therapy (BNCT), where boron selectively accumulates in tumor cells and is activated by neutron irradiation to produce cytotoxic effects. In vitro studies show that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .
2. Mechanism of Action
The mechanism underlying the anticancer activity of this compound involves its interaction with nucleophilic sites in DNA and other biomolecules. The compound forms reversible complexes with hydroxyl groups and nucleophilic residues in proteins, potentially leading to alterations in enzyme activities and cellular signaling pathways .
3. Neuroprotective Effects
Lithium salts are known for their neuroprotective properties, particularly in the context of mood disorders and neurodegenerative diseases. This compound may exhibit similar protective effects due to its ability to modulate signaling pathways involved in neuronal survival and apoptosis .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound in combination with thermal neutron irradiation. The results indicated a synergistic effect, where the compound enhanced cell death rates in irradiated tumor cells compared to controls without the compound .
Case Study 2: Neuroprotective Mechanisms
In preclinical models of neurodegeneration, this compound demonstrated significant neuroprotective effects by reducing oxidative stress markers and promoting neuronal survival in vitro and in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
